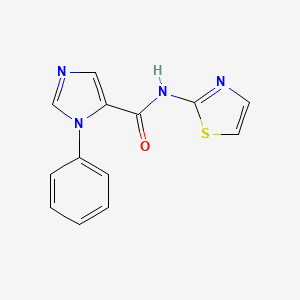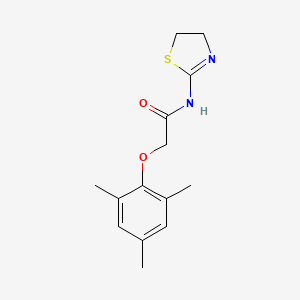
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the class of thiazole derivatives. The compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. In addition, this compound has been shown to inhibit the replication of viruses by inhibiting viral entry and viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the expression of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to inhibit the replication of various viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. The compound has shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide. Further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. In addition, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Further studies are also needed to explore the potential therapeutic applications of this compound in other diseases, such as viral infections and autoimmune diseases. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound may increase its availability for lab experiments and clinical trials.
Synthesemethoden
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylphenol with chloroacetyl chloride to form 2-(2,4,6-trimethylphenoxy)acetyl chloride. The resulting compound is then reacted with thiosemicarbazide to form N-(2,4,6-trimethylphenoxyacetyl)thiosemicarbazide. The final step involves cyclization of N-(2,4,6-trimethylphenoxyacetyl)thiosemicarbazide with bromine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to possess anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the expression of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has shown promising results in inhibiting the replication of various viruses, including the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)13(11(3)7-9)18-8-12(17)16-14-15-4-5-19-14/h6-7H,4-5,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBOMFRBXPIFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NCCS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
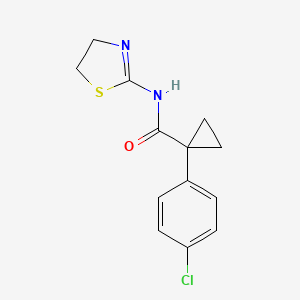
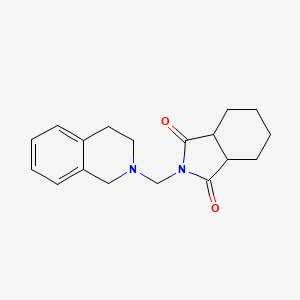
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
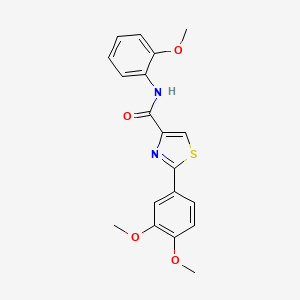
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
